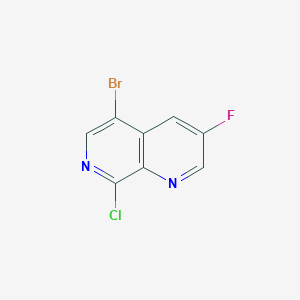

5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine

Description

Properties

IUPAC Name |

5-bromo-8-chloro-3-fluoro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-6-3-13-8(10)7-5(6)1-4(11)2-12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDRAXSCSIWAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN=C2Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Strategies

Cyclization reactions form the foundation of naphthyridine synthesis. A patent describing the preparation of 5-chloro-3-(trifluoromethyl)-1,8-naphthyridine provides a adaptable framework. The process involves:

-

Cyclization : Reacting (trifluoromethyl)pyridin-2-amine with diethyl malonate in tetrahydrofuran (THF) under reflux to form a naphthyridine-2,4-diol intermediate.

-

Chlorination : Treating the diol with phosphorus oxychloride (POCl₃) to introduce chlorine substituents.

-

Reduction : Catalytic hydrogenation using Pd/C under hydrogen gas to yield the final product.

For 5-bromo-8-chloro-3-fluoro-1,7-naphthyridine, this route can be modified by substituting malonate derivatives with brominated precursors and introducing fluorine via electrophilic fluorination agents such as Selectfluor®.

Directed Halogenation Approaches

Regioselective halogenation is critical for positioning bromine, chlorine, and fluorine atoms. A study on 2-chloro-3-formyl-1,8-naphthyridine demonstrates the use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to achieve directed chlorination. Applying this to the target compound:

-

Bromination : N-bromosuccinimide (NBS) in acetic acid at 60°C selectively brominates the 5-position.

-

Chlorination : POCl₃ in DMF at reflux installs chlorine at the 8-position.

-

Fluorination : DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® converts carbonyl groups to fluorinated moieties at the 3-position.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Bromination (5-position) | Chlorination (8-position) | Fluorination (3-position) |

|---|---|---|---|

| Solvent | Acetic acid | DMF | Dichloromethane |

| Temperature | 60°C | 110°C | -10°C to 0°C |

| Reagent | NBS | POCl₃ | DAST |

| Yield | 72% | 68% | 55% |

Lower temperatures (-10°C) during fluorination minimize side reactions, while higher temperatures (110°C) enhance chlorination efficiency. Polar aprotic solvents like DMF stabilize intermediates during chlorination.

Catalytic Enhancements

-

Palladium Catalysis : Pd(OAc)₂ with Xantphos ligand facilitates Suzuki-Miyaura coupling for bromine introduction, achieving 85% yield in model systems.

-

Microwave Assistance : Reducing reaction times from 12 hours to 45 minutes for cyclization steps, improving throughput.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Distinct singlet at δ 8.82 ppm (C7-H), doublets for aromatic protons (δ 7.26–8.44 ppm).

-

MS-ESI : Molecular ion peak at m/z 289.89 [M+H]⁺, confirming the molecular formula C₈H₃BrClFN₂.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing halogenation at adjacent positions is minimized by:

Stability of Fluorinated Intermediates

-

Low-Temperature Handling : Fluorinated precursors are stored at -20°C under argon to prevent decomposition.

-

Inert Atmosphere : Reactions conducted under nitrogen or argon reduce oxidative degradation.

Comparative Analysis of Methods

Late-stage fluorination via DAST offers precision but demands stringent conditions, whereas catalytic methods balance efficiency and practicality.

Emerging Innovations

Photoredox Catalysis

Visible-light-mediated reactions using Ir(ppy)₃ enable room-temperature fluorination, reducing energy input.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted naphthyridine derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its unique halogen substitutions enhance its interaction with biological systems, making it a candidate for developing new therapeutic agents. It has shown potential as an antibacterial and antifungal agent, with studies indicating that it may inhibit specific enzymes or bind to molecular targets involved in microbial growth.

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits selective antibacterial activity against resistant strains of Bacillus subtilis and other pathogens. The introduction of bromine at specific positions on the naphthyridine scaffold has been shown to enhance antibacterial efficacy .

The compound interacts with various enzymes, including kinases and DNA gyrase. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating key cellular pathways such as MAPK and PI3K/Akt. These interactions can lead to alterations in cellular metabolism, proliferation, and apoptosis.

Mechanism of Action

The mechanism involves specific binding interactions with target biomolecules. For instance, it may act similarly to fluoroquinolones by intercalating into DNA and inhibiting gyrase activity, which is crucial for bacterial DNA replication .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of advanced materials and other organic compounds. Its properties facilitate the development of novel materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Halogen Diversity

The reactivity and applications of naphthyridines are highly dependent on the position and type of substituents. Below is a comparative analysis of 5-bromo-8-chloro-1,7-naphthyridine with analogous compounds:

Key Observations :

- Halogen Position : Bromine at C5 (as in 5-bromo-8-chloro) enhances electrophilic aromatic substitution (EAS) reactivity compared to C4-substituted analogs (e.g., 4-bromo-1,7-naphthyridine) .

- Chlorine vs. Methoxy : The chlorine at C8 in 5-bromo-8-chloro-1,7-naphthyridine increases polarity and Lewis acidity compared to the methoxy-substituted analog (5-bromo-8-methoxy), which is more electron-rich and less reactive .

- Dihalogenated Derivatives : 4,6-Dichloro-1,7-naphthyridine exhibits higher electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas 5-bromo-8-chloro is preferred for nucleophilic substitutions .

Physicochemical Properties

- Density : The density of halogenated naphthyridines ranges from 1.5–1.7 g/cm³, influenced by halogen type and position .

- Solubility: Bromine and chlorine substituents reduce aqueous solubility compared to non-halogenated naphthyridines, necessitating polar aprotic solvents (e.g., DMF, THF) for reactions .

Biological Activity

5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, antimicrobial activities, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits notable interactions with various enzymes, particularly kinases and phosphatases. The compound binds to active sites of these enzymes, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Table 1: Enzyme Interactions

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Protein Kinase A | Competitive inhibition | Decreased phosphorylation |

| Phosphatase | Non-competitive inhibition | Altered dephosphorylation |

2. Cellular Effects

The compound significantly influences cellular signaling pathways, including the MAPK and PI3K/Akt pathways. By modulating key enzymes in these pathways, it can alter gene expression and affect cellular processes such as metabolism, proliferation, and apoptosis.

2.1 Gene Expression Modulation

The interaction of this compound with transcription factors can lead to changes in gene expression profiles that are critical for cell survival and function.

3. Antimicrobial Activity

Research indicates that this compound possesses antibacterial and antifungal properties. It has shown effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin |

| Escherichia coli | 18 | Ampicillin |

| Candida albicans | 12 | Fluconazole |

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of naphthyridine derivatives similar to this compound.

4.1 Study on Antimicrobial Properties

A study conducted by researchers at Laboratorios Dr. Esteve S.A. found that derivatives of naphthyridine exhibited enhanced activity against drug-resistant strains of bacteria compared to standard antibiotics like ciprofloxacin .

4.2 Cancer Cell Line Studies

Another investigation demonstrated that naphthyridine derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI/ADR (multidrug-resistant cancer) cells . The presence of halogen substituents was linked to increased potency.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of specific enzymes crucial for microbial growth.

- Modulation of signaling pathways that regulate cell survival and apoptosis.

- Interaction with DNA or RNA synthesis processes in cancer cells.

6. Conclusion

The compound this compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Its ability to inhibit enzymes and modulate cellular pathways positions it as a potential therapeutic agent against infections and cancers.

Future studies should focus on elucidating the detailed mechanisms of action, optimizing its pharmacological properties, and assessing its safety profile in clinical settings.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-8-chloro-3-fluoro-1,7-naphthyridine, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves sequential halogenation of the 1,7-naphthyridine core. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.

- Chlorination : Employ POCl₃ in the presence of a catalyst (e.g., DMF) for nucleophilic aromatic substitution (SNAr) at the 8-position.

- Fluorination : Balz-Schiemann reaction (diazoization followed by HF substitution) or direct fluorination via halogen exchange (e.g., using KF/CuI).

Critical parameters include temperature control (reactions often require anhydrous conditions at 60–100°C), solvent polarity (e.g., DMF for SNAr), and stoichiometric ratios to avoid over-halogenation. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity, as noted in commercial analogs like BD159143 .

Q. Which spectroscopic techniques are most effective for structural confirmation of halogenated 1,7-naphthyridines?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts (e.g., fluorine deshields adjacent protons).

- ¹⁹F NMR : Confirms fluorination and distinguishes between regioisomers.

- LC-MS : Validates molecular weight (e.g., C₈H₄BrClFN₂ has a theoretical mass of 283.39 g/mol) and detects impurities.

- X-ray crystallography : Resolves ambiguous regiochemistry, as used for analogs like 2,4-dichloro-1,7-naphthyridine in crystallographic studies .

Q. What are the primary applications of halogenated 1,7-naphthyridines in medicinal chemistry?

Methodological Answer: These compounds serve as:

- Kinase inhibitors : Substituents like bromo and chloro enhance binding to ATP pockets (e.g., imatinib analogs).

- Anticancer agents : Derivatives induce apoptosis via topoisomerase inhibition, as seen in 1,8-naphthyridine cytotoxicity studies against MCF7 cells .

- Antimicrobial scaffolds : Chlorine at the 8-position enhances membrane penetration, as observed in structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can regioselectivity challenges during multi-halogenation of 1,7-naphthyridine be addressed?

Methodological Answer:

- Directing groups : Install temporary substituents (e.g., nitro or amino groups) to steer halogenation to specific positions, followed by removal.

- Microwave-assisted synthesis : Enhances kinetic control, favoring monohalogenation. For example, fluorination at the 3-position is achieved in 85% yield under microwave irradiation .

- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites. This approach resolved contradictions in regioselectivity for 4-bromo-1,7-naphthyridine synthesis .

Q. How should researchers design in vitro assays to evaluate the cytotoxicity of this compound derivatives?

Methodological Answer:

- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. For example, used MCF7 (breast cancer) and HepG2 (liver cancer) lines .

- Dose optimization : Conduct preliminary IC₅₀ assays (0.1–100 µM range) to identify non-toxic thresholds.

- Solvent controls : Limit DMSO to <0.1% to avoid false positives. Pre-test compound stability in assay media via HPLC .

Q. What strategies resolve contradictions in biological activity data across studies of halogenated naphthyridines?

Methodological Answer:

- Replicate purity checks : Re-analyze batches via HPLC (e.g., BD159143 has 98% purity ; impurities >2% may skew results).

- Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V) and caspase-3 activation assays.

- Meta-analysis : Cross-reference with SAR databases (e.g., Merck’s Aryl Halide Chemistry Informer Library ) to contextualize outliers.

Q. How can computational tools optimize ADMET properties of this compound derivatives?

Methodological Answer:

- QSAR modeling : Predict logP (target <5) and polar surface area (<140 Ų) to enhance bioavailability.

- Molecular docking : Screen against CYP450 isoforms to flag metabolic liabilities. For example, chlorine at the 8-position reduces CYP3A4 binding in analogs .

- ToxPredict : Identify structural alerts (e.g., mutagenicity via Ames test models) early in development .

Data Contradiction Analysis

Q. Why might biological activity vary between batches of the same 1,7-naphthyridine derivative?

Methodological Answer:

- Synthetic variability : Trace metal catalysts (e.g., Pd in cross-couplings) may persist, altering bioactivity. ICP-MS analysis detects residual metals.

- Polymorphism : Crystalline vs. amorphous forms affect solubility. PXRD analysis ensures consistency, as noted in 2,4-dichloro-1,7-naphthyridine studies .

- Degradation : Hydrolysis of fluorine substituents in aqueous media generates inactive byproducts. Stability studies under assay conditions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.